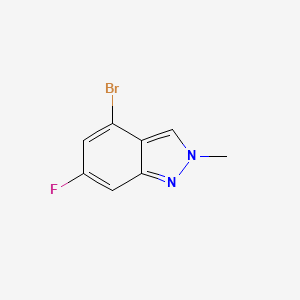

4-bromo-6-fluoro-2-methyl-2H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-fluoro-2-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-12-4-6-7(9)2-5(10)3-8(6)11-12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVQZTGIWWBSRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=CC(=CC2=N1)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1425932-77-9 | |

| Record name | 4-bromo-6-fluoro-2-methyl-2H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 6 Fluoro 2 Methyl 2h Indazole and Analogues

Established Reaction Pathways for 2H-Indazole Formation

Traditional methods for the construction of the 2H-indazole core often rely on cyclization reactions of appropriately substituted aromatic precursors. These pathways, while foundational, have been refined over the years to improve yields, regioselectivity, and substrate scope.

Cyclization Strategies from Halogenated Precursors

The presence of halogen atoms on the precursor molecule can serve as a handle for cyclization or for subsequent functionalization. Syntheses commencing with halogenated starting materials are common for producing compounds like 4-bromo-6-fluoro-2-methyl-2H-indazole. One prevalent strategy involves the condensation of a halogenated o-nitrobenzaldehyde with an amine, followed by a cyclization step. For instance, the reaction of a suitably substituted o-nitrobenzaldehyde with methylamine (B109427) would generate an intermediate imine, which can then undergo cyclization to form the 2-methyl-2H-indazole ring system. The halogen substituents on the aromatic ring are generally well-tolerated in these reaction sequences.

A metal-free approach for the direct halogenation of 2H-indazoles has also been reported, which allows for the late-stage introduction of halogen atoms onto the indazole core. researchgate.netnih.gov This method utilizes N-halosuccinimides (NXS) and can be tuned to achieve mono- or poly-halogenation with high regioselectivity. researchgate.netnih.gov

Table 1: Examples of 2H-Indazole Synthesis from Halogenated Precursors

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| 2-Phenyl-2H-indazole | NBS (1.0 equiv.), 25 °C, 2.0 h | 3-Bromo-2-phenyl-2H-indazole | 88 |

| 2-(m-Tolyl)-2H-indazole | NBS (3.0 equiv.), reflux, 4.0 h | 3,5,7-Tribromo-2-(m-tolyl)-2H-indazole | 72 |

Reductive Cyclization Approaches via Intermediate Species

Reductive cyclization is a powerful strategy for the synthesis of 2H-indazoles, particularly from ortho-nitro-substituted precursors. The Cadogan reductive cyclization is a classic example, which involves the deoxygenation of a nitro group to a nitrene intermediate that subsequently cyclizes. organic-chemistry.org This method has been adapted for the synthesis of a wide array of 2H-indazoles.

A mild, one-pot condensation-Cadogan reductive cyclization has been developed for the regioselective synthesis of 2H-indazoles. organic-chemistry.org This procedure involves the initial condensation of an o-nitrobenzaldehyde with an aliphatic or aromatic amine to form an ortho-imino-nitrobenzene intermediate. This intermediate then undergoes reductive cyclization promoted by a phosphine (B1218219) reagent, such as tri-n-butylphosphine, to yield the corresponding 2H-indazole. organic-chemistry.org This method is compatible with electronically diverse and halogenated substrates, making it a viable route for the synthesis of compounds like this compound. organic-chemistry.org

Table 2: Reductive Cyclization for the Synthesis of 2H-Indazoles

| o-Nitrobenzaldehyde Derivative | Amine | Reducing Agent | Product | Yield (%) |

|---|---|---|---|---|

| 2-Nitrobenzaldehyde | Aniline | Tri-n-butylphosphine | 2-Phenyl-2H-indazole | 85 |

| 4-Fluoro-2-nitrobenzaldehyde | Methylamine | Tri-n-butylphosphine | 6-Fluoro-2-methyl-2H-indazole | 78 |

Advanced Catalytic Approaches in Indazole Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods to construct heterocyclic scaffolds with high efficiency and selectivity. These advanced approaches often offer milder reaction conditions and broader functional group tolerance compared to traditional methods.

Transition Metal-Mediated Cycloaddition and Coupling Reactions

Transition metals, particularly palladium and copper, have been extensively used to catalyze the formation of the indazole ring system. Palladium-catalyzed reactions, such as intramolecular C-N bond formation, have proven effective. For instance, a direct and operationally simple method for the regioselective synthesis of 2-aryl-substituted 2H-indazoles involves the Pd-catalyzed reaction between 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org

Copper-catalyzed multicomponent reactions have also emerged as a powerful tool for 2H-indazole synthesis. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) iodide, provides a direct route to 2-aryl-2H-indazoles. organic-chemistry.org This approach is noted for its broad substrate scope. organic-chemistry.org

Table 3: Transition Metal-Catalyzed Synthesis of 2H-Indazoles

| Catalyst System | Starting Materials | Product Type |

|---|---|---|

| Pd(OAc)₂, P(t-Bu)₃ | 2-Bromobenzyl bromide, Arylhydrazine | 2-Aryl-2H-indazole |

| CuI, TMEDA | 2-Bromobenzaldehyde, Primary amine, NaN₃ | 2-Aryl-2H-indazole |

Acid/Base-Catalyzed Transformations for Indazole Scaffold Construction

Acid and base catalysis can play a crucial role in the construction of the indazole scaffold, often by promoting cyclization or rearrangement steps. For example, trifluoromethanesulfonic acid or copper(II) triflate can promote the selective N2-alkylation of 1H-indazoles to afford 2-alkyl-2H-indazoles. While this is not a de novo synthesis of the indazole ring, it is a key transformation for accessing N2-substituted isomers.

Base-catalyzed tandem reactions have also been developed for the efficient synthesis of 2H-indazole 1-oxides, which can be subsequently deoxygenated to the corresponding 2H-indazoles. These reactions proceed under mild conditions and offer a novel approach to the 2H-indazole core.

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. For 2H-indazole synthesis, this has translated into the development of more environmentally benign methodologies. One such approach is the use of copper(I) oxide nanoparticles as a catalyst in a one-pot, three-component reaction using polyethylene (B3416737) glycol (PEG) as a green solvent. organic-chemistry.org This method avoids the use of ligands and offers a more sustainable alternative to traditional solvent systems. organic-chemistry.org

Furthermore, metal-free C-H direct halogenation of 2H-indazoles can be performed in water, representing a significant step towards a more environmentally friendly process. nih.gov The development of protocols that minimize waste, avoid hazardous reagents, and utilize renewable resources is an ongoing effort in the synthesis of indazole derivatives.

Regioselective and Stereoselective Synthesis of 2H-Indazoles

The regioselective synthesis of 2H-indazoles, particularly N2-alkylation, is a critical challenge as direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 isomers. nih.gov The thermodynamic stability generally favors the 1H-tautomer, while the N2-alkylated product is often the result of kinetic control. nih.govresearchgate.net

Several strategies have been developed to achieve high regioselectivity for the N2 position. One effective method involves the direct alkylation of indazoles with various electrophiles under specific conditions. rsc.org For instance, the use of alkyl 2,2,2-trichloroacetimidates, promoted by either trifluoromethanesulfonic acid or copper(II) triflate, has been shown to selectively alkylate a diverse range of 1H-indazoles at the N2 position. researchgate.netorganic-chemistry.org This method is applicable to primary, secondary, and tertiary alkyl groups. researchgate.net Computational studies suggest that for N2 alkylation, the reaction proceeds from the more stable 1H-indazole tautomer, whereas N1 alkylation requires conversion to the higher-energy 2H-form, thus favoring the N2 product kinetically. wuxibiology.com

Another powerful approach is the one-pot condensation and Cadogan reductive cyclization. organic-chemistry.orgnih.govacs.org This method involves the reaction of ortho-nitrobenzaldehydes with primary amines, including methylamine, to form an ortho-imino-nitrobenzene intermediate. This intermediate then undergoes reductive cyclization, promoted by a reducing agent like tri-n-butylphosphine, to afford the desired 2H-indazole. nih.govacs.org This one-pot procedure is operationally simple, efficient, and avoids the isolation of potentially high-energy intermediates. organic-chemistry.orgacs.org

The choice of base and solvent can also significantly influence the N1/N2 ratio in direct alkylation. nih.gov Studies have shown that substituents on the indazole ring, particularly at the C7 position, can confer excellent N2 regioselectivity. nih.govresearchgate.net

Table 1: Comparison of Regioselective N2-Alkylation Methods

| Method | Key Reagents | Key Features | Typical Yields |

|---|---|---|---|

| Acid-Promoted Alkylation | Alkyl 2,2,2-trichloroacetimidates, TfOH or Cu(OTf)2 | High N2 selectivity; broad scope for alkyl groups. researchgate.netorganic-chemistry.org | Good to Excellent |

| Cadogan Reductive Cyclization | o-nitrobenzaldehyde, primary amine, P(n-Bu)3 | One-pot synthesis; mild conditions. organic-chemistry.orgnih.gov | Moderate to Excellent |

| Direct Alkylation (Base/Solvent Control) | Alkyl halide, base (e.g., NaH), solvent (e.g., THF) | Regioselectivity is highly dependent on substrate and conditions. nih.govresearchgate.net | Variable |

Design and Optimization of Novel Synthetic Routes for this compound

While a specific, optimized route for this compound is not extensively detailed in publicly accessible literature, its synthesis can be envisioned through a logical sequence based on established methods for analogous compounds. The primary starting material would be the corresponding 1H-indazole, 4-bromo-6-fluoro-1H-indazole. chemicalbook.com

The synthesis of the 4-bromo-6-fluoro-1H-indazole core itself can be achieved from commercially available precursors such as 3-fluoro-2-methylaniline (B146951) through a sequence of bromination and ring closure reactions. google.com An alternative approach involves the reductive cyclization of a precursor like 2-(2-bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine. chemicalbook.com

Once the 4-bromo-6-fluoro-1H-indazole is obtained, the key step is the regioselective methylation at the N2 position. Optimization of this step would involve screening various methylating agents and reaction conditions to maximize the yield of the desired N2-isomer and minimize the formation of the N1-isomer.

Key Optimization Parameters for N-Methylation:

Methylating Agent: Reagents like methyl iodide, dimethyl sulfate, or methyl triflate could be used in traditional SN2 reactions. For higher selectivity, methyl 2,2,2-trichloroacetimidate under acidic conditions would be a prime candidate. researchgate.net

Base and Solvent System: For direct alkylation with methyl halides, a systematic evaluation of bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., DMF, THF, acetonitrile) is crucial. The combination of sodium hydride in THF has been noted to influence regioselectivity. nih.govresearchgate.net

Temperature and Reaction Time: These parameters must be carefully controlled to favor the kinetically controlled N2 product. Lower temperatures might enhance selectivity.

A plausible optimized route would be a multi-component, one-pot synthesis starting from 2-bromo-4-fluoro-6-nitrobenzaldehyde (B6168689) and methylamine, catalyzed by a heterogeneous copper catalyst, which can facilitate consecutive C-N and N-N bond formations. organic-chemistry.orgresearchgate.net Such methods are often scalable and utilize greener solvents like polyethylene glycol (PEG). organic-chemistry.org

Post-Synthetic Functionalization and Derivatization Strategies on the this compound Core

The this compound core possesses several sites amenable to further functionalization, significantly increasing its utility as a synthetic building block. The bromine atom at the C4 position is the most versatile handle for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net

C4-Position Functionalization (via Bromine):

Suzuki-Miyaura Coupling: The palladium-catalyzed reaction with various aryl or heteroaryl boronic acids is a robust method to introduce diverse aromatic substituents at the C4 position. researchgate.netnih.gov This reaction generally exhibits broad functional group tolerance.

Sonogashira Coupling: This allows for the introduction of alkynyl groups at the C4 position by coupling with terminal alkynes in the presence of palladium and copper catalysts. researchgate.netnih.gov

Heck and Stille Couplings: These reactions can be used to install vinyl and stannylated organic groups, respectively, providing further avenues for diversification. researchgate.netnih.gov

C-H Functionalization: Recent advances have focused on the direct C-H functionalization of the indazole core, which offers an atom-economical alternative to traditional cross-coupling. rsc.orgnih.gov While the bromine at C4 is the primary reactive site, other positions on the indazole ring could potentially be targeted:

C3-Functionalization: The C3 position of 2H-indazoles can be functionalized through various methods, including halogenation (e.g., with NBS for bromination or I2/KOH for iodination), which then allows for subsequent cross-coupling reactions. chim.it Direct C3-acylation is also possible under visible light conditions or via transition-metal catalysis. nih.gov

C7-Functionalization: While less common, direct C-H arylation at the C7 position of indazoles has been reported, typically requiring a directing group and a palladium catalyst. researchgate.net

The fluorine atom at the C6 position is generally less reactive but can influence the electronic properties of the ring system and may be a site for nucleophilic aromatic substitution under harsh conditions, although this is less common.

Table 2: Potential Derivatization Reactions for this compound

| Position | Reaction Type | Reagents | Introduced Group |

|---|---|---|---|

| C4 (via Br) | Suzuki-Miyaura Coupling | Ar-B(OH)2, Pd catalyst, Base | Aryl/Heteroaryl |

| C4 (via Br) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |

| C3 | Direct C-H Acylation | α-Keto acid, Visible light | Acyl |

| C3 | Halogenation | NBS or I2/KOH | Bromo or Iodo |

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 6 Fluoro 2 Methyl 2h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Tautomeric Assignment (¹H, ¹³C, ¹⁴N, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra would confirm the positional isomerism (2H-indazole) and the substitution pattern on the bicyclic ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The aromatic region would feature two signals corresponding to the protons at the C5 and C7 positions. Due to coupling with the adjacent fluorine atom at C6, the H5 proton would likely appear as a doublet of doublets. The H7 proton would appear as a singlet or a very narrow doublet due to a smaller long-range coupling. The N-methyl group (N-CH₃) would present a sharp singlet, typically in the range of 3.8-4.2 ppm, characteristic of a methyl group attached to a nitrogen atom within a heteroaromatic system.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments. For 4-bromo-6-fluoro-2-methyl-2H-indazole, eight distinct signals are expected. The presence of the highly electronegative fluorine atom would cause significant C-F coupling, which is invaluable for assignment. The carbon directly attached to the fluorine (C6) would appear as a large doublet. The adjacent carbons (C5 and C7) and the carbon at the bridgehead (C7a) would also show smaller couplings. The carbon bearing the bromine atom (C4) would be significantly downfield. The N-methyl carbon would resonate in the aliphatic region.

¹⁴N and ¹⁵N NMR Spectroscopy: Nitrogen NMR can definitively distinguish between the 2H- and 1H-indazole tautomers. In N-substituted indazoles, the chemical shifts of N1 and N2 are markedly different. nih.gov For a 2-methyl-2H-indazole, the N2 atom, being a pyridinic-type nitrogen involved in a double bond and attached to the methyl group, would have a characteristic chemical shift. The N1 atom, a pyrrolic-type nitrogen, would resonate at a different frequency. These distinct chemical shifts provide unambiguous confirmation of the 2H-indazole structure. nih.govacs.org While ¹⁴N NMR signals are often broad, ¹⁵N NMR, though less sensitive, provides sharp signals that are highly sensitive to the electronic environment, making it ideal for tautomeric and positional assignment. nih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges and Couplings This table is generated based on typical values for substituted indazoles and related heterocyclic compounds. Actual experimental values may vary.

| Atom | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity / Coupling |

|---|---|---|---|

| N-CH₃ | ¹H NMR | ~3.8 - 4.2 | Singlet (s) |

| H3 | ¹H NMR | ~7.8 - 8.2 | Singlet (s) |

| H5 | ¹H NMR | ~7.0 - 7.3 | Doublet of doublets (dd) due to J(H-F) and J(H-H) |

| H7 | ¹H NMR | ~7.5 - 7.8 | Doublet (d) or Singlet (s) |

| N-CH₃ | ¹³C NMR | ~35 - 40 | Quartet (q) in proton-coupled spectrum |

| C3 | ¹³C NMR | ~125 - 130 | Doublet (d) in proton-coupled spectrum |

| C4 | ¹³C NMR | ~100 - 105 | Singlet (s) due to C-Br |

| C5 | ¹³C NMR | ~115 - 120 | Doublet of doublets (dd) due to J(C-F) and J(C-H) |

| C6 | ¹³C NMR | ~160 - 165 | Doublet (d) with large ¹J(C-F) coupling |

| C7 | ¹³C NMR | ~105 - 110 | Doublet of doublets (dd) due to J(C-F) and J(C-H) |

| C3a | ¹³C NMR | ~120 - 125 | Singlet (s) or Doublet (d) from long-range coupling |

| C7a | ¹³C NMR | ~145 - 150 | Doublet (d) due to J(C-F) |

Vibrational Spectroscopy (FTIR) for Characteristic Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be characterized by several key vibrational bands.

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the benzene (B151609) ring would appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching of the N-methyl group would be observed just below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring and the carbon-nitrogen bonds of the indazole system would produce a series of characteristic sharp peaks in the fingerprint region, between 1450 and 1620 cm⁻¹.

C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the region of 1200-1300 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration would appear at a lower frequency, typically in the 500-650 cm⁻¹ range.

Ring Puckering/Deformation: The out-of-plane bending vibrations for the substituted benzene ring would also be present in the 700-900 cm⁻¹ region, which can be indicative of the substitution pattern.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (C₈H₆BrFN₂), the high-resolution mass spectrum would show a molecular ion (M⁺) peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity, M⁺ and [M+2]⁺.

Predicted accurate mass for [M+H]⁺ is 228.9771 m/z. uni.lu The fragmentation of halogenated aromatic compounds under electron ionization (EI) often involves the loss of the halogen atom or other small molecules. miamioh.edu A plausible fragmentation pathway for this compound could involve:

Initial loss of a bromine radical (•Br) to form a stable cation.

Loss of a methyl radical (•CH₃) from the molecular ion.

Cleavage of the pyrazole (B372694) ring, potentially leading to the loss of N₂ or HCN.

A retro-Diels-Alder type fragmentation of the bicyclic system.

Table 2: Predicted Mass Spectrometry Data Based on the molecular formula C₈H₆BrFN₂ and common fragmentation patterns of related compounds.

| Ion | Formula | Predicted m/z (for ⁷⁹Br) | Possible Origin |

|---|---|---|---|

| [M]⁺ | [C₈H₆BrFN₂]⁺ | 227.97 | Molecular Ion |

| [M+2]⁺ | [C₈H₆⁸¹BrFN₂]⁺ | 229.97 | Molecular Ion (⁸¹Br isotope) |

| [M-CH₃]⁺ | [C₇H₃BrFN₂]⁺ | 211.95 | Loss of methyl radical |

| [M-Br]⁺ | [C₈H₆FN₂]⁺ | 149.05 | Loss of bromine radical |

| [M-HCN]⁺ | [C₇H₅BrFN]⁺ | 200.96 | Loss of hydrogen cyanide |

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although no published crystal structure for this compound is currently available, this technique would provide precise bond lengths, bond angles, and torsional angles. It would confirm the planarity of the indazole ring system and the positions of the bromo, fluoro, and methyl substituents. Furthermore, analysis of the crystal packing would reveal any intermolecular interactions, such as π-π stacking between the aromatic rings or halogen bonding involving the bromine atom, which govern the supramolecular architecture of the solid.

Hyphenated Techniques for In-Depth Structural Characterization

To analyze complex mixtures or to gain further structural insight, hyphenated techniques are invaluable. These methods couple a separation technique with a spectroscopic detector.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique would be used to assess the purity of a sample of this compound. The liquid chromatograph separates the compound from any impurities, and the mass spectrometer provides molecular weight confirmation for each separated component. ajrconline.org

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like this indazole derivative, GC-MS is a powerful tool for separation and identification. nih.gov The retention time from the GC provides a characteristic identifier, while the MS detector provides the mass spectrum and fragmentation pattern for definitive identification.

Liquid Chromatography-NMR (LC-NMR): In complex analytical scenarios, LC-NMR allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This powerful technique can be used to identify unknown impurities or metabolites by providing complete structural information without the need for prior isolation.

These hyphenated methods provide a robust platform for both qualitative and quantitative analysis, ensuring the identity and purity of this compound in various research and development settings.

Computational Chemistry and Cheminformatics Investigations of 4 Bromo 6 Fluoro 2 Methyl 2h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity (DFT, HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure and predict reactivity. DFT calculations, often using functionals like B3LYP with a 6-31G++(d,p) basis set, can determine the optimized molecular geometry and key electronic parameters.

One of the most critical aspects of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of molecular stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive. For substituted indazoles, the nature and position of substituents significantly influence these energy levels. For instance, studies on related bromo- and fluoro-substituted aromatic compounds demonstrate how halogens modulate electronic properties. researchgate.net

Table 1: Representative Frontier Orbital Energies for Substituted Indazoles (Calculated in Gas Phase) Note: This table presents data for analogous 1H-indazole compounds to illustrate the effect of halogen substitution. The principles are directly applicable to the 2H-indazole scaffold.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| 4-fluoro-1H-indazole | -6.45 | -0.87 | 5.58 |

| 4-chloro-1H-indazole | -6.53 | -1.14 | 5.39 |

| 4-bromo-1H-indazole | -6.50 | -1.22 | 5.28 |

Data sourced from computational studies on indazole derivatives.

Indazole exists in different tautomeric forms, primarily the 1H- and 2H-tautomers, arising from the position of the hydrogen atom on the nitrogen in the pyrazole (B372694) ring. nih.gov The relative stability of these tautomers is critical as it can dictate the molecule's interaction with biological targets and its reaction pathways. nih.gov

Theoretical calculations using methods such as AM1, Hartree-Fock, and DFT have been extensively used to predict the most stable tautomer. nih.gov While general studies often conclude that the 1H-tautomer is thermodynamically more stable for many substituted indazoles, the 2H-tautomer can be favored depending on the substitution pattern and environmental factors like the solvent. nih.gov For 4-bromo-6-fluoro-2-methyl-2H-indazole, the presence of the methyl group at the N2 position locks the molecule in the 2H-tautomeric form, preventing equilibrium. Computational studies on such N-alkylated indazoles focus on the electronic stability conferred by this specific configuration.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.trnih.gov In drug discovery, this involves docking a ligand like this compound into the binding site of a protein target. This method is instrumental in hypothesizing the mechanism of action and predicting the strength of interaction. nih.gov The indazole scaffold is frequently explored in docking studies against various protein families, including kinases and other enzymes. nih.gov

Beyond predicting the binding pose, docking simulations provide quantitative and qualitative insights into the interaction. The binding affinity, often expressed as a docking score or estimated free energy of binding (e.g., in kcal/mol), quantifies the strength of the ligand-target interaction. A lower binding energy value typically indicates a more stable complex. dergipark.org.tr

These simulations also elucidate specific interaction modes, such as:

Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors.

Hydrophobic Interactions: Between nonpolar regions of the ligand and the target.

Halogen Bonds: Non-covalent interactions involving the bromine atom.

Pi-stacking: Interactions involving the aromatic indazole ring.

For example, in a docking study of a related compound, methyl 4-bromo-2-fluorobenzoate, with a fungal protein, a binding energy of -5.00 kcal/mol was reported, with the interaction stabilized by two hydrogen bonds. dergipark.org.tr Such specific data is crucial for understanding the structural basis of activity.

Table 2: Hypothetical Molecular Docking Results for an Indazole Derivative This table illustrates typical data obtained from a molecular docking simulation.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Kinase A | -8.5 | LYS-72, GLU-91 | Hydrogen Bond |

| LEU-144, VAL-23 | Hydrophobic | ||

| PHE-145 | Pi-stacking | ||

| Protease B | -7.2 | ASP-30, GLY-28 | Hydrogen Bond |

| ILE-50 | Hydrophobic |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Complex Stability

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein. By simulating the ligand-protein complex in a system that approximates physiological conditions (including water and ions), MD can be used to assess the stability of the binding pose predicted by docking. Trajectories from MD simulations allow for the analysis of the persistence of key interactions (like hydrogen bonds) over time and the calculation of more rigorous binding free energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Once a lead compound like this compound is identified, QSAR models can be developed to guide the synthesis of new derivatives with potentially improved potency.

These models work by calculating various molecular descriptors (e.g., electronic, topological, steric) for a set of molecules and correlating them with their experimentally measured activity. A study on the antimicrobial activity of hexahydro-indazole derivatives found that topological parameters were important in defining their biological activity. nih.gov Such models can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Table 3: Conceptual Framework of a QSAR Model

| Compound Derivative | Molecular Descriptor (e.g., Topological Index) | Observed Activity (e.g., IC50 µM) | Predicted Activity (from model) |

| Derivative 1 (R=Cl) | 3.45 | 1.2 | 1.3 |

| Derivative 2 (R=CH3) | 2.98 | 5.8 | 5.5 |

| Derivative 3 (R=F) | 3.61 | 0.9 | 1.0 |

| Derivative 4 (R=OCH3) | 3.15 | 4.3 | 4.1 |

Cheminformatics Methodologies for Virtual Compound Library Screening and Scaffold Exploration

Cheminformatics provides the tools to manage, analyze, and screen vast chemical datasets. The indazole core, being a privileged scaffold, can be used as a query in similarity or substructure searches across large compound libraries like PubChem. nih.govnih.gov Virtual screening campaigns can be launched to identify other commercially available or synthetically accessible compounds containing the this compound scaffold or related motifs. nih.gov These methods allow researchers to rapidly explore the available chemical space for molecules that share key structural features with the parent compound, potentially leading to the discovery of new compounds with similar or improved biological activity profiles. nih.gov

Structure Activity Relationship Sar Methodologies for 4 Bromo 6 Fluoro 2 Methyl 2h Indazole Derivatives

Rational Design Principles for Halogenated Indazole Analogues

The rational design of halogenated indazole analogues is a strategic process aimed at enhancing their therapeutic potential by modifying their interaction with biological targets. A key principle involves utilizing the indazole nucleus as a structural scaffold that can mimic other important biological motifs. For instance, the indazole structure can act as a "hinge binder" in the ATP binding site of kinases, a critical interaction for inhibitory activity. nih.gov This approach was leveraged in the design of inhibitors for Fms-like tyrosine kinase 3 (FLT3), where the indazole moiety plays a crucial role in interacting with key residues like Cys694. nih.gov

Another design strategy is "scaffold hopping," where the core structure of a known active compound is replaced with a different, but functionally similar, scaffold. This was demonstrated by transitioning from an indole (B1671886) to an indazole core to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. nih.gov

The incorporation of halogens, such as fluorine and bromine, is a deliberate design choice to modulate the molecule's physicochemical properties. The presence of a fluorine atom, as seen in 4-fluoro-2-methyl-2H-indazole, is intended to alter the electronic properties of the benzene (B151609) portion of the ring system, which can potentially enhance binding affinity and selectivity for its biological target.

Systematic Chemical Modification and Substituent Effects

The substitution pattern on the indazole ring, particularly the position of the alkyl group on the nitrogen atom, has a profound effect on molecular recognition and biological activity. Direct alkylation of an indazole ring often results in a mixture of N1- and N2-substituted products. beilstein-journals.org These regioisomers can exhibit vastly different pharmacological profiles.

For example, in the development of M1 positive allosteric modulators (PAMs), regioisomeric N-methyl indazoles demonstrated a significant difference in activity. researchgate.net Similarly, a study on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers found that the specific regiochemistry of the amide linker was critical for activity. nih.gov The indazole-3-carboxamide derivative 12d was an active inhibitor of calcium influx with a sub-micromolar IC50, whereas its reverse amide isomer 9c was completely inactive, even at high concentrations. nih.gov This highlights that subtle changes in the position of functional groups can dramatically alter how the molecule is recognized by its target.

The type and position of halogen atoms on the indazole scaffold are critical determinants of biological activity. Halogens influence factors such as binding affinity, selectivity, and metabolic stability.

A systematic study of halogenated indazole synthetic cannabinoid receptor agonists (SCRAs) revealed clear structure-activity relationships. nih.gov For SCRAs with a substitution at the 5-position of the indazole core, analogues containing fluorine consistently showed the lowest EC50 values, indicating higher potency. nih.gov For compounds with a methyl ester head group, chlorinated analogues were generally more potent than brominated analogues. nih.gov

The "heavy atom effect" is another consideration, where heavier halogens like bromine or iodine can significantly alter a molecule's photophysical properties, such as reducing fluorescence efficiency. rsc.org While this effect is primarily studied in the context of materials science, the underlying principles of how halogens influence electron distribution can also impact intermolecular interactions with biological targets. rsc.org In some cases, electron-withdrawing groups, including halogens, on substituent rings have been shown to favor biological activity, as seen in a series of antiprotozoal 2-phenyl-2H-indazole derivatives. nih.gov

The substituent attached to the nitrogen atom of the indazole ring plays a pivotal role in defining the molecule's interaction with its target, thereby influencing potency and selectivity. The N2-substituted indazole is a key feature in several approved tyrosine kinase inhibitors, such as pazopanib. beilstein-journals.org

In the development of dual MCL-1/BCL-2 inhibitors, lead optimization focused on the N2-substituent. nih.gov The initial N2-substituted indazole lead was elaborated into a series of indazole-3-acylsulfonamides. This modification led to improved inhibition of both MCL-1 and BCL-2, with minimal activity against the related protein BCL-xL, demonstrating an enhancement in both potency and selectivity. nih.gov The data showed that while the initial N2-substituted benzyl (B1604629) indazole carboxylic acid (5 ) had a Ki of 2.36 μM for MCL-1, the derived acylsulfonamides such as 14g and 14h showed improved MCL-1 inhibition (Ki = 1.12 μM) and potent BCL-2 inhibition (Ki = 0.46 μM), respectively. nih.gov

In Vitro Mechanistic Studies of Molecular Target Modulation

To quantify the potency and understand the mechanism of action of 4-bromo-6-fluoro-2-methyl-2H-indazole derivatives, in vitro enzymatic inhibition assays are essential. These studies typically involve measuring the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50) or determining the binding affinity (Ki).

Indazole derivatives have been identified as potent inhibitors of various enzymes. For instance, rational design efforts have produced indazole-based compounds with strong inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia. nih.gov Other research has led to the discovery of indazole derivatives that act as potent Rho kinase (ROCK) inhibitors. nih.gov Kinetic analyses are crucial in these studies to compare the potency of different analogues and guide further optimization. The data gathered from these assays provide a quantitative measure of the structure-activity relationships discussed previously. For example, converting a lead compound into a series of derivatives and measuring their inhibitory constants can elucidate the specific contributions of different functional groups to target binding. nih.gov

The following tables summarize kinetic data for various indazole derivatives against different enzyme targets, illustrating the outcomes of such analyses.

| Compound | MCL-1 Ki (μM) | BCL-2 Ki (μM) | BCL-xL Ki (μM) |

|---|---|---|---|

| 5 | 2.36 | >10 | >10 |

| 14a | 1.20 | 0.51 | >10 |

| 14g | 1.12 | 0.70 | >10 |

| 14h | 1.43 | 0.46 | >10 |

| Compound Type | Target Enzyme | Potency (IC50) | Reference |

|---|---|---|---|

| N-substituted prolinamido indazole (190) | ROCK I | 0.17 μM | nih.gov |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) (8r) | FLT3 | Nanomolar range | nih.gov |

| Indazole-3-carboxamide (12d) | CRAC Channel | Sub-μM | nih.gov |

| 2-(trifluoromethyl)phenyl-2H-indazole (20) | E. histolytica | < 0.050 µM | nih.gov |

| 2-(trifluoromethyl)phenyl-2H-indazole (20) | G. intestinalis | < 0.050 µM | nih.gov |

Receptor Binding Profiling and Ligand Efficiency Studies

The initial characterization of novel this compound derivatives often involves comprehensive receptor binding profiling. This process determines the affinity of the compounds for their intended biological target and assesses their selectivity by screening against a panel of other receptors, enzymes, and ion channels. High-affinity binding to the target receptor is a primary indicator of a compound's potential efficacy.

Ligand efficiency (LE) is a critical metric used in conjunction with binding data to guide the optimization process. LE provides a measure of the binding energy per non-hydrogen atom of a molecule, thereby normalizing for size. This allows medicinal chemists to identify smaller, more efficient fragments that can be elaborated into more potent and drug-like candidates. For a series of this compound analogs, LE would be calculated to ensure that increases in potency are not solely due to an increase in molecular weight, which can negatively impact pharmacokinetic properties.

Table 1: Illustrative Receptor Binding and Ligand Efficiency Data for a Hypothetical Series of this compound Derivatives

| Compound ID | Target Binding Affinity (Ki, nM) | Heavy Atom Count (HAC) | Ligand Efficiency (LE) |

| BFM-1 | 150 | 12 | 0.45 |

| BFM-2 | 75 | 14 | 0.47 |

| BFM-3 | 25 | 16 | 0.49 |

| BFM-4 | 10 | 18 | 0.51 |

This table presents hypothetical data for illustrative purposes.

Protein-Ligand Interaction Mapping through Biochemical and Biophysical Assays

To understand the molecular basis of binding affinity and to guide further structural modifications, detailed mapping of the interactions between this compound derivatives and their protein target is essential. A variety of biochemical and biophysical assays are employed for this purpose.

Biochemical assays , such as enzyme inhibition assays, can reveal the functional consequence of ligand binding. For instance, if the target is a kinase, an assay would measure the compound's ability to inhibit the phosphorylation of a substrate. The resulting IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a key parameter for assessing potency.

Biophysical techniques provide direct evidence of binding and can elucidate the specific atomic-level interactions. Techniques such as X-ray crystallography can yield a high-resolution structure of the ligand-protein complex, revealing crucial hydrogen bonds, hydrophobic interactions, and the role of the bromine and fluorine substituents on the indazole core. Other methods like Surface Plasmon Resonance (SPR) can provide real-time kinetics of the binding event, detailing the association and dissociation rates of the compound.

Table 2: Example of Biophysical Data for a this compound Analog

| Assay Type | Parameter | Result | Implication |

| X-ray Crystallography | Resolution | 2.1 Å | High-resolution view of the binding site. |

| Key Interaction | Hydrogen bond between indazole N1 and protein backbone | Confirms a critical binding motif. | |

| Surface Plasmon Resonance | KD (dissociation constant) | 50 nM | Quantifies binding affinity. |

| kon (association rate) | 1 x 105 M-1s-1 | Indicates rapid binding. | |

| koff (dissociation rate) | 5 x 10-3 s-1 | Suggests a stable ligand-protein complex. |

This table presents hypothetical data for illustrative purposes.

Exploration of Bioisosteric Replacements for Potency and Selectivity Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune the properties of a lead compound. It involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic stability.

In the context of this compound derivatives, researchers might explore various bioisosteric replacements for the bromine and fluorine atoms, or for the entire indazole core. For example, the bromine atom could be replaced with a chlorine atom or a cyano group to probe the effect on binding affinity and electronic properties. The fluorine atom might be replaced with other small electron-withdrawing groups. A recent study on 1H-indazoles demonstrated the successful use of a 1,2,4-oxadiazole (B8745197) ring as a bioisostere, which led to potent and selective inhibitors of human monoamine oxidase B (MAO-B). nih.gov This highlights the potential of such strategies to significantly enhance the pharmacological profile of indazole-based compounds.

The goal of these replacements is to optimize the ligand's interaction with the target protein while potentially improving its drug-like properties. Each new analog is then subjected to the same rigorous testing regimen of receptor binding assays and protein-ligand interaction studies to determine the success of the modification.

Advanced Research Applications of 4 Bromo 6 Fluoro 2 Methyl 2h Indazole in Chemical Biology

Utility as Molecular Tools for Mechanistic Biological Studies

Beyond simply identifying pathway components, indazole-based molecules serve as sophisticated tools for detailed mechanistic studies. Structure-based drug design, often guided by X-ray crystallography of an indazole inhibitor bound to its target protein, can reveal the specific molecular interactions responsible for biological activity. nih.gov This provides a precise understanding of how the protein functions and how it can be modulated.

For instance, the development of indazole derivatives as inhibitors of bacterial topoisomerases has not only provided potential new antibiotics but has also illuminated the catalytic mechanism of these essential enzymes. nih.gov Researchers can synthesize a series of analogs based on the 4-bromo-6-fluoro-2-methyl-2H-indazole scaffold, systematically altering substituents to probe the structure-activity relationship (SAR). nih.gov The resulting data on how small structural changes affect binding affinity and inhibitory activity provide deep insights into the topology and chemical nature of the enzyme's active site.

Integration into Fluorescent Conjugate Systems for Imaging and Detection

The indazole nucleus is increasingly being incorporated into larger molecular systems designed for bioimaging. By chemically linking an indazole-based targeting moiety to a fluorescent dye, scientists can create probes that visualize the location and activity of specific proteins or enzymes within living cells. rsc.orgresearchgate.net

Recent research has focused on designing indazole derivatives that are themselves intrinsically fluorescent or phosphorescent. rsc.orgrsc.org Scientists have developed a strategy for creating novel fluorophores by inserting an indazole building block into intramolecular charge transfer (ICT) chromophores. researchgate.net This approach allows for the development of fluorescent probes that can be "switched on" in response to specific biological events, providing a clear signal against a low-background. While this compound itself is not fluorescent, its reactive bromine handle allows for straightforward conjugation to fluorophores or other reporter tags, enabling its use as a targeting component in advanced imaging probes. nih.gov

Exploration as Scaffold in Agrochemical Research

The introduction of halogen atoms, particularly fluorine, is a well-established strategy in the design of modern agrochemicals to enhance efficacy, metabolic stability, and target specificity. nih.govnih.gov The indazole scaffold, particularly when functionalized with halogens like in this compound, represents a promising platform for the discovery of new pesticides, including fungicides, herbicides, and insecticides. rsc.orgresearchgate.netresearchgate.net

The physicochemical properties conferred by the fluoro and bromo substituents can improve a molecule's ability to penetrate biological membranes and resist metabolic degradation in the target pest or plant, leading to a more potent and durable effect. nih.gov Research into fluorinated pyrazoles and indazoles has highlighted their potential in developing compounds that can overcome existing resistance mechanisms in pests and weeds. nih.gov The synthetic accessibility of halogenated indazoles allows for the creation of large libraries of diverse compounds for high-throughput screening in agrochemical discovery programs. rsc.org

Precursor Synthesis for Complex Heterocyclic Architectures

Perhaps the most immediate and well-documented application of this compound is its role as a versatile intermediate in organic synthesis. The bromine atom at the C4 position is a prime site for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

This functionality allows chemists to use the indazole as a foundational piece to construct much larger, more complex heterocyclic systems. For example, the bromine can be readily replaced with a wide variety of aryl, heteroaryl, or alkyl groups via reactions like the Suzuki-Miyaura or Heck couplings. nih.govbeilstein-journals.org These reactions are fundamental in medicinal chemistry for building libraries of drug candidates. austinpublishinggroup.com The fluorine atom and methyl group further modulate the reactivity and properties of the final products. This synthetic utility makes this compound a valuable starting material for accessing novel chemical matter with potential applications across all the areas previously discussed. acs.org

Table 2: Potential Cross-Coupling Reactions using a Bromo-Indazole Scaffold This table illustrates the synthetic potential of the bromo-indazole core.

| Reaction Name | Coupling Partner | Resulting Structure | Significance |

| Suzuki-Miyaura Coupling | (Hetero)aryl Boronic Acid/Ester | (Hetero)aryl-substituted indazole | Access to biaryl structures common in pharmaceuticals. |

| Heck Coupling | Alkene | Vinyl-substituted indazole | Formation of C-C double bonds for further functionalization. beilstein-journals.org |

| Buchwald-Hartwig Amination | Amine | Amino-substituted indazole | Introduction of nitrogen-based functional groups. |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl-substituted indazole | Creation of rigid, linear linkers in complex molecules. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-6-fluoro-2-methyl-2H-indazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, bromine and fluorine substituents can be introduced using sodium hydroxide or potassium carbonate in polar solvents like DMSO. Oxidation/reduction steps may require agents like potassium permanganate or sodium borohydride, depending on the target derivative .

- Key Variables : Solvent polarity, temperature (e.g., reflux vs. room temperature), and catalyst choice (e.g., Pd for cross-coupling) critically affect regioselectivity and purity. Evidence suggests yields >70% are achievable under controlled conditions .

Q. How is this compound characterized structurally?

- Techniques : X-ray crystallography (using SHELX software for refinement ), NMR (¹H/¹³C, HSQC), and high-resolution mass spectrometry (HRMS).

- Data Interpretation : For crystallography, SHELXL refines anisotropic displacement parameters and hydrogen bonding networks, critical for confirming the methyl group’s position at N2 and halogen placement .

Q. What are the common derivatization pathways for this compound?

- Reactions :

- Substitution : Bromine at C4 can undergo Suzuki coupling with aryl boronic acids to generate biaryl derivatives .

- Functionalization : Fluorine at C6 is resistant to nucleophilic attack but can participate in directed ortho-metalation for further modifications .

Advanced Research Questions

Q. How can computational modeling optimize reaction mechanisms for halogenated indazole derivatives?

- Approach : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states for substitution reactions. For instance, bromine’s leaving-group ability is influenced by solvation effects in DMSO .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine mechanistic models .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

- Case Study : Discrepancies in ¹H NMR chemical shifts (e.g., C7-H in 4-bromo vs. 5-bromo isomers) arise from diamagnetic shielding effects. Use NOESY to confirm spatial proximity between the methyl group and adjacent protons .

- Mitigation : Cross-validate with ¹⁹F NMR (for fluorine) and X-ray data to distinguish positional isomers .

Q. How does steric hindrance from the 2-methyl group influence biological activity?

- Structure-Activity Relationship (SAR) : The methyl group at N2 restricts rotational freedom, enhancing binding affinity to kinase targets (e.g., MEK1/2 inhibitors). Compare IC₅₀ values of methyl-substituted vs. des-methyl analogs .

- Experimental Design : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with ATP-binding pockets, followed by in vitro kinase assays .

Critical Analysis of Contradictions

- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 68% vs. 82% for similar reactions) may stem from trace moisture in Pd catalysts or incomplete ligand exchange in cross-coupling .

- Biological Activity : Some studies report nanomolar IC₅₀ values for kinase inhibition, while others show micromolar activity. Differences in assay conditions (e.g., ATP concentration) or cell lines (e.g., HepG2 vs. SW620) may explain this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.